Cas no 76196-04-8 (Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate)
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate
- METHYL 6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLATE
- 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, methyl ester
- SB10602
- P19157
- METHYL6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLATE
- Methyl 6-chloro-1,2,4-triazolo-[4,3-b]pyridazine-3-carboxylate
- AKOS027324628
- AS-73149
- 76196-04-8
- CS-0048936
- BDA19604
- DB-101387
- Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate
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- MDL: MFCD17016121
- Inchi: 1S/C7H5ClN4O2/c1-14-7(13)6-10-9-5-3-2-4(8)11-12(5)6/h2-3H,1H3
- InChI Key: KJMOKXCJHYOOCS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NN=C(C(=O)OC)N2N=1
Computed Properties
- Exact Mass: 212.0101031g/mol
- Monoisotopic Mass: 212.0101031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4
- XLogP3: 0.9
Experimental Properties
- Density: 1.6±0.1 g/cm3
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187303-5g |
Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 95% | 5g |
$1290.42 | 2023-09-01 | |
| Alichem | A029187303-10g |
Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 95% | 10g |
$1672.32 | 2023-09-01 | |
| Alichem | A029187303-25g |
Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 95% | 25g |
$2680.00 | 2023-09-01 | |
| TRC | M343068-100mg |
Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343068-500mg |
Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M343068-1g |
Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 1g |
$ 320.00 | 2022-06-03 | ||
| Matrix Scientific | 122568-1g |
Methyl 6-chloro-1,2,4-triazolo-[4,3-b]pyridazine-3-carboxylate, 97.0% |
76196-04-8 | 97.0% | 1g |
$710.00 | 2023-09-07 | |
| Chemenu | CM108571-1g |
methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM108571-5g |
methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM108571-10g |
methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
76196-04-8 | 97% | 10g |
$*** | 2023-05-29 |
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate Suppliers
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate (CAS No. 76196-04-8): A Comprehensive Overview
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 76196-04-8, belongs to a class of heterocyclic organic molecules that exhibit a unique combination of structural and functional properties. The presence of multiple nitrogen-containing rings in its molecular structure imparts a high degree of reactivity and potential biological activity, making it a subject of intense study in medicinal chemistry.
The compound's name can be dissected into several key structural and functional components. The term Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate highlights its molecular architecture, which includes a methyl ester group at the carboxyl position, a chloro substituent on the pyridazine ring, and a triazolopyridazine core. This specific arrangement of atoms and functional groups contributes to its distinctive chemical behavior and potential applications in drug design.
Recent advancements in the field of pharmaceutical chemistry have underscored the importance of heterocyclic compounds like Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate. These molecules are known for their ability to interact with biological targets in complex ways, often leading to the development of novel therapeutic agents. The triazolopyridazine scaffold, in particular, has been identified as a promising motif for designing compounds with antimicrobial, anti-inflammatory, and anticancer properties.
In the context of current research, Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate has been investigated for its potential role in modulating various biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on enzymes and receptors involved in disease processes. For instance, preliminary research indicates that it could interfere with the activity of kinases and other signaling molecules that are implicated in cancer progression. Additionally, its structural features suggest potential applications in addressing neurological disorders by interacting with neurotransmitter receptors.
The synthesis of Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions. The introduction of the chloro substituent and the formation of the triazolopyridazine ring are critical steps that determine the compound's overall reactivity and biological efficacy. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate is its versatility in drug discovery. Researchers have leveraged its unique structural features to develop derivatives with enhanced pharmacological properties. By modifying specific functional groups or introducing additional substituents, scientists can fine-tune the compound's interactions with biological targets. This flexibility has opened up new avenues for developing targeted therapies against a wide range of diseases.
The safety and efficacy of any pharmaceutical compound are paramount considerations during its development. Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate has undergone rigorous testing to assess its toxicity profile and potential side effects. Preclinical studies have provided valuable insights into its metabolic stability and excretion pathways, which are essential factors for determining its suitability for clinical use. These studies have also helped identify potential interactions with other drugs or substances that could influence its therapeutic efficacy.
The future prospects for Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate are promising given its unique chemical properties and potential biological activities. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical trials. As our understanding of disease mechanisms continues to evolve,this compound may play an increasingly important role in developing innovative treatments.
In conclusion,Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate (CAS No. 76196-04-8) represents a significant advancement in pharmaceutical chemistry。 Its complex molecular structure, coupled with its demonstrated biological activity, makes it a valuable tool for drug discovery。 As research progresses,this compound is expected to contribute to the development of novel therapeutic strategies across various medical disciplines。
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